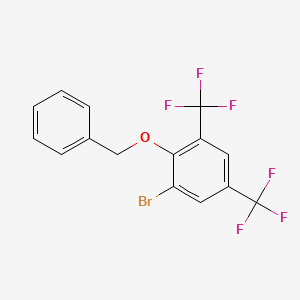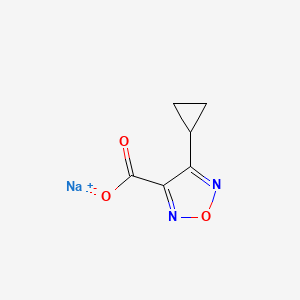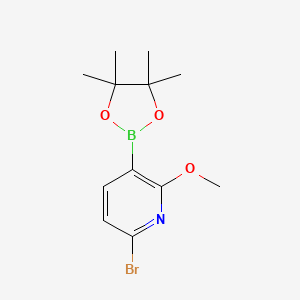![molecular formula C19H14O2 B14024612 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14024612.png)
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a butadienone moiety
Méthodes De Préparation
The synthesis of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 2-bromo-1-phenylbutadiene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran.
Procedure: The 4-methoxyphenylacetylene is reacted with 2-bromo-1-phenylbutadiene in the presence of a palladium catalyst and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and butadiene moieties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with similar compounds such as:
1,2-Bis(4-methoxyphenyl)ethyne: This compound shares the methoxyphenyl and ethynyl groups but lacks the butadienone moiety, resulting in different chemical and physical properties.
1,2-Bis(4-methoxyphenyl)acetylene: Similar to the previous compound, it has the methoxyphenyl and ethynyl groups but differs in the overall structure and reactivity.
4-Methoxyphenylacetylene: This simpler compound serves as a starting material for the synthesis of more complex derivatives, including this compound.
Propriétés
Formule moléculaire |
C19H14O2 |
|---|---|
Poids moléculaire |
274.3 g/mol |
InChI |
InChI=1S/C19H14O2/c1-3-6-19(20)18-8-5-4-7-16(18)12-9-15-10-13-17(21-2)14-11-15/h4-8,10-11,13-14H,1H2,2H3 |
Clé InChI |
QJHKJTAYHQJGIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)






![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)


